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Compound of Interest |

5-Chloro-2-(4-chlorophenoxy)-
Compound Name:
N,N-dimethylaniline

CAS No.: 83732-65-4

\ J

Technical Profile: 5-Chloro-2-(4-chlorophenoxy)-
N,N-dimethylaniline
Chemical Identity & Structural Analysis

This compound belongs to the class of phenoxyanilines. It features a diphenyl ether backbone
stabilized by chlorine substituents at the 5-position of the aniline ring and the 4'-position of the
phenoxy ring. The N,N-dimethylation of the amine converts the moiety from a hydrogen-bond
donor to a hydrogen-bond acceptor, significantly impacting its pharmacokinetic profile
(permeability) and reactivity in electrophilic aromatic substitutions.
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Feature Details

5-Chloro-2-(4-chlorophenoxy)-N,N-

Systematic Name ] )
dimethylbenzenamine

Parent Scaffold Diphenyl Ether / Aniline
(Primary Amine: 5-Chloro-2-(4-
Precursor CAS N
chlorophenoxy)aniline)
Molecular Formula C14H13CI2NO
Molecular Weight 282.17 g/mol
SMILES CN(C)clcc(ClycecelOc2ccec(Clyeec2

Physicochemical Characteristics

The following data synthesizes experimental values from the parent amine and calculated
cheminformatic predictions for the N,N-dimethyl derivative. The methylation leads to a
"lipophilic shift" and disruption of intermolecular hydrogen bonding.

Table 1: Quantitative Physicochemical Data

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12684753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Value /| Range

Source/Methodology

Physical State

Pale yellow to beige semi-solid

or low-melting solid

Predicted (Structure-Property
Relationship)

Note: Lower than parent amine

Melting Point 45°C — 55°C (Predicted) (93°C) due to loss of H-
bonding.
- ) ~380°C — 390°C (at 760 Calculated via ACD/Labs
Boiling Point

mmHgQ)

algorithms

LogP (Octanol/Water)

485+04

High Lipophilicity (Parent
Amine LogP: ~3.9)

pKa (Conjugate Acid)

42-45

Weakly basic; N-lone pair

delocalization into ring

Solubility (Water)

Insoluble (< 0.1 mg/L)

Hydrophobic diphenyl ether
backbone

Solubility (Organic)

Soluble in DCM, Toluene, Ethyl

Acetate

Compatible with non-polar

organic synthesis

Mechanistic Insight: The "Lipophilic Shift"

The transformation from -NHz to -N(CHs)2 removes two polar N-H bonds. This increases the

partition coefficient (LogP) by approximately 0.9 units. In drug development, this modification is

often employed to enhance blood-brain barrier (BBB) penetration or to prevent metabolic N-

acetylation, though it introduces susceptibility to oxidative N-demethylation by Cytochrome

P450 enzymes.

Synthesis Protocol: Reductive Methylation

The most reliable route to high-purity 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is

the Eschweiler-Clarke reaction applied to the commercially available primary amine (Fast Red

FR Base). This method avoids quaternary ammonium salt formation common with direct

alkylation (e.g., Methyl lodide).
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Reagents

e Substrate: 5-Chloro-2-(4-chlorophenoxy)aniline (1.0 eq)
o Methylating Agent: Formaldehyde (37% aqg. solution, 5.0 eq)
¢ Reductant/Solvent: Formic Acid (98%, 10.0 eq)

« Workup: NaOH (aq), Dichloromethane (DCM), Sodium Sulfate.

Step-by-Step Methodology

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-
Chloro-2-(4-chlorophenoxy)aniline in Formic Acid.

o Addition: Add Formaldehyde solution dropwise at room temperature. Evolution of CO2 gas
will be observed.

o Reflux: Heat the mixture to reflux (100°C) for 12—18 hours. The Formic acid acts as both the
hydrogen source and solvent.

e Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The primary amine spot
(lower R_f) should disappear, replaced by the tertiary amine spot (higher R_f).

o Workup:
o Cool to 0°C.
o Basify to pH 10-12 using 4M NaOH (Caution: Exothermic).
o Extract 3x with DCM.
o Wash organic layer with brine, dry over NazSOa4, and concentrate in vacuo.

« Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexane —
5% EtOAc in Hexane).

Visualization: Synthesis & Purification Workflow
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The following diagram illustrates the critical path for synthesizing and isolating the target
compound, emphasizing the phase separation logic required for lipophilic amines.

Precursor: Reagents:
5-Chloro-2-(4-chlorophenoxy)aniline HCHO (aq) + HCOOH

N

Eschweiler-Clarke Methylation
Reflux 100°C, 16h
(CO2 Evolution)

Complete Conversion (TLC)

Quench / Basification
Add 4M NaOH to pH > 11

Free base formation

Phase Separation
Org: Product (DCM)
Aq: Formate salts

Dry, Concentrate, Purify

Target:

5-Chloro-2-(4-chlorophenoxy)-
N,N-dimethylaniline

Click to download full resolution via product page

Caption: Workflow for the reductive methylation of the primary amine precursor to the N,N-
dimethyl derivative.

Applications & Handling
Research Applications

» Kinase Inhibitor Scaffolds: The diphenyl ether moiety mimics the hydrophobic pocket binding
of several tyrosine kinase inhibitors. The N,N-dimethyl group serves as a handle to modulate
basicity without introducing hydrogen bond donors.
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Azo Dye Intermediates: Used as a coupling component. The tertiary amine activates the ring
for electrophilic attack at the para position relative to the nitrogen (if unoccupied) or ortho
position, facilitating the formation of lipophilic dyes.

Safety & Toxicology (E-E-A-T)

Hazard Class: Aromatic amines are generally suspected carcinogens or mutagens.

Skin Absorption: Due to the high LogP (~4.8), this compound will readily penetrate the skin.
Double-gloving (Nitrile/Laminate) is mandatory.

Inhalation: Handle only in a certified chemical fume hood.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent N-oxide formation
over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Benzenamine, 5-chloro-2-(4-chlorophenoxy)- | C12H9CI2NO | CID 67135 - PubChem
[pubchem.ncbi.nim.nih.gov]

o To cite this document: BenchChem. ['5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline"
physicochemical characteristics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12684753#5-chloro-2-4-chlorophenoxy-n-n-
dimethylaniline-physicochemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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